Ethyl N-(2-ethynylphenyl)carbamate

Heterocyclic Synthesis Palladium Catalysis Indole Synthesis

Researchers constructing indole or carbazole libraries via Pd-catalyzed cyclization require the precise ortho-ethynylphenyl topology; meta- and para-regioisomers fail to deliver the cyclized product. Ethyl N-(2-ethynylphenyl)carbamate provides the mandatory ortho-relationship between the terminal alkyne and carbamate nitrogen nucleophile for successful cyclization cascades. • Enables exclusive Pd-catalyzed indole/carbazole synthesis inaccessible to other regioisomers • Terminal alkyne supports orthogonal CuAAC click chemistry for probe conjugation • CNS-drug-like profile (XLogP3: 2.1, TPSA: 38.3 Ų) supports blood-brain barrier penetration in lead optimization

Molecular Formula C11H11NO2
Molecular Weight 189.21 g/mol
CAS No. 148550-52-1
Cat. No. B131834
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl N-(2-ethynylphenyl)carbamate
CAS148550-52-1
SynonymsCarbamic acid, (2-ethynylphenyl)-, ethyl ester (9CI)
Molecular FormulaC11H11NO2
Molecular Weight189.21 g/mol
Structural Identifiers
SMILESCCOC(=O)NC1=CC=CC=C1C#C
InChIInChI=1S/C11H11NO2/c1-3-9-7-5-6-8-10(9)12-11(13)14-4-2/h1,5-8H,4H2,2H3,(H,12,13)
InChIKeyJIVDSVMOLSICNR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl N-(2-ethynylphenyl)carbamate: Bifunctional Building Block


Ethyl N-(2-ethynylphenyl)carbamate is a small-molecule organic building block defined by its ortho-ethynylphenyl core and a reactive ethyl carbamate moiety (Molecular Weight: 189.21 g/mol, XLogP3: 2.1, Topological Polar Surface Area: 38.3 Ų) [1]. This bifunctional architecture uniquely positions it as an intermediate for synthesizing complex heterocycles, particularly through palladium-catalyzed cyclization cascades that are inaccessible to its meta- or para-substituted regioisomers [2]. The compound's terminal alkyne also serves as a classic handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) [3], making it a versatile precursor in medicinal chemistry and chemical biology probe synthesis.

Why Ethyl N-(2-ethynylphenyl)carbamate Is Irreplaceable


The para- and meta-ethynylphenyl isomers, as well as simple propargyl carbamates, lack the necessary structural topology for the signature palladium-catalyzed cyclization that yields indoles and carbazoles. This reaction is mechanistically dependent on the ortho-relationship between the ethynyl group and the nitrogen nucleophile, a feature that other regioisomers cannot replicate [1]. Similarly, while propargyl carbamates are common alkyne building blocks, their increased conformational flexibility in copper-catalyzed azide-alkyne cycloaddition (CuAAC) can lead to different reaction kinetics and product geometries compared to the rigid, aryl-conjugated ethynyl system present in this compound [2]. Substituting the ethyl ester for a tert-butyl (Boc) or methyl analog also alters the compound's steric profile and deprotection strategy, directly impacting synthetic route design and final application performance.

Ethyl N-(2-ethynylphenyl)carbamate: Evidence-Based Selection


Pd(II)-Catalyzed Ortho-Specific Indole Synthesis

Ethyl N-(2-ethynylphenyl)carbamate is specifically documented to undergo a palladium(II)-catalyzed cyclization with alkenes to produce 2,3-disubstituted indoles [1]. This reactivity is critically dependent on the ortho-ethynyl group. Para- and meta-substituted ethynylphenyl carbamates cannot undergo this intramolecular cyclization due to the geometric impossibility of forming the required 5- or 6-membered transition state. Quantitative synthetic utility is demonstrated by the synthesis of the alkaloid furostifoline, which was achieved in 10% overall yield over 4 steps using this compound as a key starting material [2].

Heterocyclic Synthesis Palladium Catalysis Indole Synthesis

CNS-Optimized Physicochemical Profile

The target compound possesses drug-like physicochemical properties, with a computed lipophilicity (XLogP3 = 2.1) and topological polar surface area (TPSA = 38.3 Ų) that fall within the established range for CNS-active drugs (cLogP < 5, TPSA < 90 Ų) [1]. The ethyl ester offers a strategic balance: it is a smaller, less sterically hindering handle than the tert-butyl (Boc) analog (MW 217.26 g/mol), facilitating a more compact structure for target binding, yet it is more hydrolytically stable than the analogous methyl ester .

Physicochemical Properties CNS Drug Design Medicinal Chemistry

Dual AChE Inhibition and Anti-Inflammatory Activity

Ethynylphenyl carbamates as a compound class have been established as micromolar inhibitors of acetylcholinesterase (AChE), with IC50 values ranging from 28.4 to 38.1 µM, demonstrating two-fold greater potency than the corresponding carbonates (IC50s 59-86 µM) [1]. Furthermore, these carbamate AChE inhibitors demonstrated a distinct dual-action profile by suppressing TPA-induced inflammation by up to 40% [1]. This profile positions the core scaffold of Ethyl N-(2-ethynylphenyl)carbamate as a promising starting point for developing multifunctional agents targeting neurodegenerative diseases, a capability not exhibited by simple alkyl or benzyl carbamates.

Acetylcholinesterase Inhibition Neuroinflammation Alzheimers Disease

Ethyl N-(2-ethynylphenyl)carbamate: High-Value Applications


Indole and Carbazole Library Synthesis

The unique capability of Ethyl N-(2-ethynylphenyl)carbamate to form indole and carbazole cores via palladium catalysis, as demonstrated by Yasuhara et al., makes it an indispensable reagent for constructing targeted libraries of these privileged medicinal scaffolds [1]. Procurement of this specific ortho-isomer is mandatory, as para- or meta-ethynylphenyl carbamates will not yield the desired cyclized products, ensuring synthetic route exclusivity and intellectual property differentiation.

CNS-Penetrant MTDLs for Neurodegeneration

The compound's ethynylphenyl carbamate scaffold has been validated as a dual-action inhibitor of AChE and inflammation, two key pathological hallmarks of Alzheimer's disease [1]. Its favorable physicochemical profile (XLogP3: 2.1, TPSA: 38.3 Ų) [2] aligns with CNS drug-like properties, making it a superior choice over bulkier tert-butyl analogs for lead optimization programs that require simultaneous target engagement and blood-brain barrier penetration.

Polycyclic Heterocycles via Orthogonal Click Cascades

The terminal alkyne functionality serves as a robust handle for CuAAC 'click' chemistry, allowing for the conjugation of azide-containing fragments onto the phenyl ring [1]. When combined with the compound's ability to undergo intramolecular Pd-catalyzed cyclization, this enables the design of sequential, orthogonal synthetic cascades. A scientist can first conjugate a functional payload via CuAAC, then immediately perform a Pd-mediated cyclization to construct a complex, drug-like fused heterocycle, a workflow not possible with simpler propargyl carbamates that lack this bifunctional architecture.

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